4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a phenyl group linked through a propenoyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole and thiophene moieties can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
What sets 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQVABSZDNCZPN-YCRREMRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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